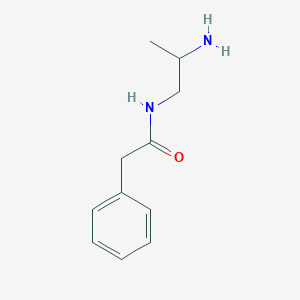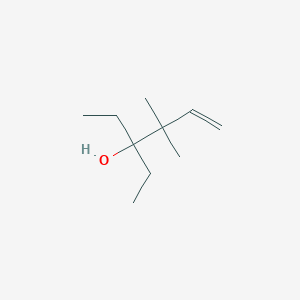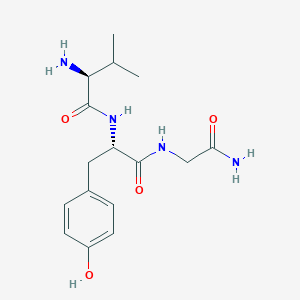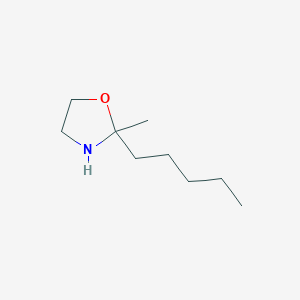![molecular formula C12H20Br2S2 B14642210 [1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide CAS No. 52780-77-5](/img/structure/B14642210.png)
[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide: is a chemical compound with a unique structure that includes a phenylene group linked to two methylene groups, each of which is bonded to a dimethylsulfanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide typically involves the reaction of 1,4-bis(bromomethyl)benzene with dimethyl sulfide. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups back to sulfides.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dimethyl sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonium salts, which are intermediates in various chemical reactions.
Biology: In biological research, [1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide is studied for its potential as a biochemical tool to modify proteins and nucleic acids.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which [1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide exerts its effects involves the interaction of the sulfonium groups with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Tetramethylthiuram disulfide: A compound with similar sulfur-containing groups.
Dimethyl sulfoxide (DMSO): A related compound with a sulfoxide group instead of a sulfonium group.
Sulfonium salts: A broad class of compounds with similar sulfonium groups.
Uniqueness: [1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide is unique due to its specific structure, which includes a phenylene group linked to two methylene groups, each bonded to a dimethylsulfanium group. This structure imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
52780-77-5 |
|---|---|
Molekularformel |
C12H20Br2S2 |
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
[4-(dimethylsulfoniomethyl)phenyl]methyl-dimethylsulfanium;dibromide |
InChI |
InChI=1S/C12H20S2.2BrH/c1-13(2)9-11-5-7-12(8-6-11)10-14(3)4;;/h5-8H,9-10H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
QNOMTMOVDBDTAK-UHFFFAOYSA-L |
Kanonische SMILES |
C[S+](C)CC1=CC=C(C=C1)C[S+](C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
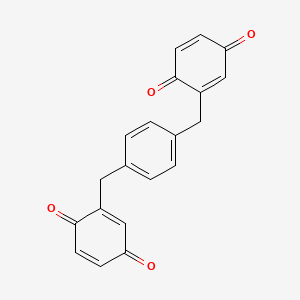
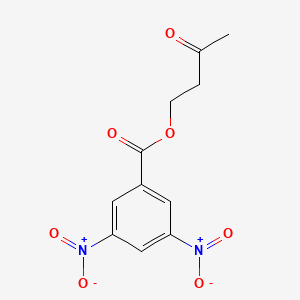
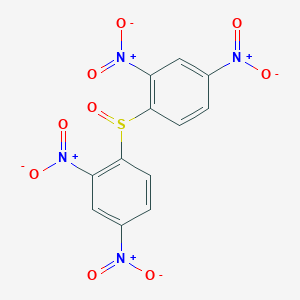
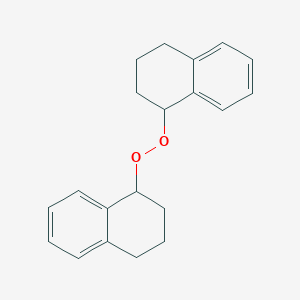
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)



